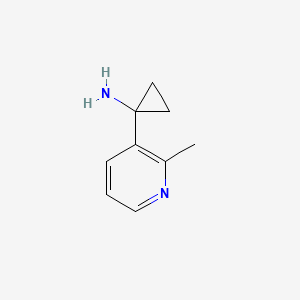

1-(2-Methylpyridin-3-YL)cyclopropanamine

Description

Contextualization within Modern Chemical and Biological Sciences

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds and pharmaceuticals. Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged structure in medicinal chemistry. The addition of a methyl group at the 2-position of the pyridine ring can influence the compound's steric and electronic properties, potentially modulating its binding affinity and selectivity for biological targets.

The cyclopropanamine group is another key feature that imparts unique properties to the molecule. The three-membered ring of cyclopropane (B1198618) is highly strained, which can enhance the reactivity of the attached amino group. In medicinal chemistry, the cyclopropylamine (B47189) moiety is often used as a bioisostere for other functional groups to improve metabolic stability, membrane permeability, and binding interactions. wikipedia.org The incorporation of this group into drug candidates has been a strategy in the development of agents targeting a range of diseases. uwindsor.ca

The combination of the 2-methylpyridine (B31789) and cyclopropanamine fragments in 1-(2-Methylpyridin-3-YL)cyclopropanamine results in a molecule with a distinct three-dimensional shape and electronic distribution. This unique structure makes it a valuable tool for exploring chemical space and for the design of novel molecules with specific biological activities. Research in this area often focuses on its potential as an inhibitor of various enzymes or as a ligand for receptors implicated in disease pathways.

Overview of Foundational Research and Significance

While direct, extensive research specifically on this compound is not yet widely published, its significance can be inferred from the body of work on related compounds and the synthetic methodologies available for its preparation. Foundational research in this context encompasses the development of synthetic routes to access this and similar molecules, as well as preliminary investigations into their chemical and biological properties.

The synthesis of this compound would likely involve the coupling of a suitable 2-methylpyridine precursor with a cyclopropanamine synthon. Key starting materials for the pyridine component could include 2-methyl-3-halopyridines or (2-methylpyridin-3-yl)boronic acid. The preparation of such precursors is well-documented in the chemical literature. For instance, 2-methyl-3-bromopyridine can be synthesized from 2-methyl-3-aminopyridine via a Sandmeyer-type reaction.

The coupling of these pyridine precursors with cyclopropanamine or a protected equivalent can be achieved through modern cross-coupling reactions. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds between aryl halides and amines. nih.govescholarship.orgresearchgate.netorganic-chemistry.orgcmu.edu Alternatively, copper-catalyzed methods like the Ullmann condensation provide another viable route for this transformation. wikipedia.orgorganic-chemistry.orgmdpi.comacs.orgnih.govrsc.orgnih.gov The choice of catalyst, ligand, base, and solvent system would be crucial for optimizing the yield and purity of the final product.

The significance of this compound in academic research lies in its potential as a building block for more complex molecules and as a lead compound for drug discovery programs. The exploration of its chemical reactivity and biological activity is expected to contribute to a deeper understanding of structure-activity relationships for this class of compounds and may lead to the identification of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H12N2 |

|---|---|

Molecular Weight |

148.20 g/mol |

IUPAC Name |

1-(2-methylpyridin-3-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C9H12N2/c1-7-8(3-2-6-11-7)9(10)4-5-9/h2-3,6H,4-5,10H2,1H3 |

InChI Key |

NYSJAPQQHCVWTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=N1)C2(CC2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Methylpyridin 3 Yl Cyclopropanamine and Analogues

Retrosynthetic Analysis of the 1-(2-Methylpyridin-3-YL)cyclopropanamine Scaffold

A retrosynthetic analysis of this compound (I) reveals several key disconnections. The most direct approach involves the formation of the C-N bond of the cyclopropylamine (B47189) or the C-C bond between the pyridine (B92270) ring and the cyclopropane (B1198618).

Scheme 1: Key Retrosynthetic Disconnections for this compound (I)

Disconnection A (C-N Bond): This approach disconnects the amine group, leading to a 1-(2-methylpyridin-3-yl)cyclopropyl precursor. The amine can be introduced via methods like the Curtius rearrangement from a corresponding carboxylic acid or through reductive amination of a cyclopropyl (B3062369) ketone.

Disconnection B (C-C Bond): This strategy breaks the bond between the pyridine and the cyclopropane ring. This leads to a 2-methyl-3-halopyridine or a related electrophile and a cyclopropylamine synthon. This approach is generally less common for this specific substitution pattern.

Disconnection C (Cyclopropane Ring Formation): A powerful approach involves the construction of the cyclopropane ring onto a pre-functionalized pyridine derivative. This can be achieved through titanium-mediated cyclopropanation reactions of a nitrile or an amide derived from 2-methylnicotinic acid. This is often the most convergent and efficient strategy. For instance, a titanium-mediated reaction on 2-methyl-3-cyanopyridine (II) can directly yield the target primary amine (I). researchgate.netrsc.orgorganic-chemistry.org

Classical and Modern Synthetic Routes

Building upon the retrosynthetic analysis, several synthetic routes have been developed for 1-arylcyclopropylamines, which are applicable to the synthesis of this compound.

A prominent method is the titanium-mediated cyclopropanation of nitriles, often referred to as the Kulinkovich-Szymoniak reaction. organic-chemistry.orgorganic-chemistry.org This reaction utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert a nitrile into a primary cyclopropylamine. organic-chemistry.org For the target molecule, this would involve the reaction of 2-methyl-3-cyanopyridine with a Grignard reagent like ethylmagnesium bromide and a titanium catalyst.

Another viable route is the Kulinkovich-de Meijere reaction, which employs an amide as the starting material. organic-chemistry.orgacsgcipr.org In this case, N,N-dialkyl-2-methylnicotinamide would be treated with a Grignard reagent and a titanium alkoxide. This method, however, yields a tertiary cyclopropylamine which would require subsequent dealkylation to obtain the primary amine.

Table 1: Comparison of Key Synthetic Routes

| Route | Starting Material | Key Reagents | Product Type | Advantages | Disadvantages |

| Kulinkovich-Szymoniak | 2-Methyl-3-cyanopyridine | EtMgBr, Ti(OiPr)₄, Lewis Acid | Primary Amine | Direct, one-pot synthesis of primary amine. | Requires careful control of reaction conditions. |

| Kulinkovich-de Meijere | N,N-Dialkyl-2-methylnicotinamide | EtMgBr, Ti(OiPr)₄ | Tertiary Amine | Good yields for many amides. | Requires additional dealkylation step. |

| Curtius Rearrangement | 1-(2-Methylpyridin-3-yl)cyclopropanecarboxylic acid | DPPA, alcohol, then hydrolysis | Primary Amine | Well-established, reliable method. | Multi-step process from the carboxylic acid. nih.govnih.gov |

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of enantiomerically pure this compound is crucial for its potential applications. Asymmetric synthesis can be achieved through several strategies.

One approach involves the use of chiral catalysts in the cyclopropanation step. Chiral-at-metal rhodium(III) complexes have been shown to catalyze the asymmetric cyclopropanation of α,β-unsaturated compounds with ylides to produce chiral cyclopropanes with high enantioselectivity. nih.govorganic-chemistry.org Similarly, chiral N-S ligands, such as thienylpyridines, have been used in palladium-catalyzed allylic alkylation and copper-catalyzed cyclopropanation reactions to induce asymmetry. researchgate.net

Another strategy is the enzymatic activation of pyridotriazoles for the stereodivergent synthesis of pyridyl cyclopropanes. wpmucdn.comnih.gov Hemoproteins can act as biocatalysts for the carbene transfer from pyridotriazoles to olefins, affording cyclopropanes with high enantioselectivity. wpmucdn.comnih.gov This method offers a green and highly selective alternative to traditional metal catalysis.

Organocatalysis also presents a viable route. Chiral prolinol derivatives can catalyze the enantioselective Michael Initiated Ring Closure (MIRC) to form chiral cyclopropanes. rsc.org Furthermore, a concept termed "directed electrostatic activation" using chiral iminium catalysts has been developed for the enantioselective cyclopropanation of enals. princeton.edu

Catalyst Development and Optimization in Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the catalyst employed. In titanium-mediated reactions, the choice of the titanium alkoxide, such as Ti(OiPr)₄ or Ti(OtBu)₄, and the Grignard reagent can significantly influence the reaction outcome. wikipedia.org The addition of a Lewis acid, like BF₃·OEt₂, has been shown to be crucial in the Kulinkovich-Szymoniak reaction of nitriles to facilitate the ring contraction and improve the yield of the primary cyclopropylamine. organic-chemistry.org

For palladium-catalyzed reactions, ligand development is key. The switch from diphosphine ligands to diamine ligands in palladium-catalyzed decarboxylative allylic alkylation has been shown to dramatically shift the regioselectivity towards cyclopropanation. digitellinc.com Data-driven approaches are being used to correlate catalyst descriptors with experimental outcomes to optimize ligand selection. digitellinc.com

In biocatalysis, engineered myoglobin (B1173299) variants have been developed to improve both the activity and stereoselectivity of the cyclopropanation of vinylpyridines. wpmucdn.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This includes the use of sustainable starting materials, environmentally benign solvents, and catalytic methods.

The synthesis of the pyridine core itself can be made greener by employing one-pot multicomponent reactions, using green catalysts, and utilizing alternative energy sources like microwave irradiation. longdom.org

For the cyclopropanation step, biocatalytic methods using engineered enzymes in aqueous media represent a significant advancement in green chemistry. wpmucdn.comnih.gov These reactions often proceed under mild conditions with high selectivity, avoiding the use of toxic reagents and solvents.

Solvent choice is another critical factor. The development of synthetic routes that can be performed in water or other environmentally friendly solvents is a key goal. longdom.org Furthermore, solvent-free reaction conditions are being explored to minimize waste.

Derivatization Strategies for Structural Modification

Derivatization of the this compound scaffold is essential for exploring structure-activity relationships (SAR) in drug discovery. Modifications can be targeted at the pyridine ring, the amine group, or the cyclopropane ring.

The primary amine group is a versatile handle for derivatization, allowing for the formation of amides, sulfonamides, and ureas, or for its use in reductive amination to introduce further substituents.

Cyclopropane Ring Modifications

The cyclopropane ring, while generally stable, can undergo specific modifications. Ring-opening reactions of arylcyclopropanes can be achieved under certain conditions, providing access to different scaffolds. For example, donor-acceptor cyclopropanes can undergo ring-opening with nucleophiles. rsc.org Oxidative radical ring-opening/cyclization of cyclopropane derivatives can also lead to a variety of functionalized compounds. nih.gov

Palladium-catalyzed ligand-directed oxidative functionalization can be used to introduce substituents onto the cyclopropane ring, although this can be challenging and may lead to C-C bond activation. nih.govnih.gov

Pyridine Ring Substitutions

Introducing substituents onto the pyridine ring of this compound requires overcoming the inherent electron-deficient nature of the heterocycle, which makes it resistant to standard electrophilic aromatic substitution. Methodologies to achieve this functionalization generally fall into two categories: activation of the ring towards electrophilic attack or the use of organometallic intermediates.

Electrophilic Aromatic Substitution

Direct electrophilic substitution on pyridine is often challenging, typically requiring harsh reaction conditions and frequently resulting in low yields or mixtures of products. nanobioletters.com For instance, the nitration of pyridine itself gives 3-nitropyridine (B142982) in only low yields at very high temperatures. nanobioletters.com

A more effective strategy involves the initial N-oxidation of the pyridine ring. The resulting pyridine N-oxide is significantly more reactive towards electrophilic aromatic substitution. bhu.ac.inresearchgate.net The N-oxide group activates the ring by resonance, directing electrophiles primarily to the C4 (para) position. bhu.ac.innih.gov Following substitution, the N-oxide can be readily deoxygenated back to the pyridine. For example, 2-methylpyridine (B31789) N-oxide can be nitrated to yield 2-methyl-4-nitropyridine (B19543) N-oxide. nih.gov Alternatively, nitration of substituted pyridines can be achieved using reagents like nitric acid in trifluoroacetic anhydride, which has been shown to produce various 3-nitropyridine derivatives. rsc.orgresearchgate.net

Table 1: Selected Methods for the Nitration of Pyridine Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 2-Methylpyridine | KNO₃, H₂SO₄, 160°C | 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine | Low | nanobioletters.com |

| 2-Methylpyridine N-oxide | HNO₃, H₂SO₄ | 2-Methyl-4-nitropyridine N-oxide | - | nih.gov |

| Pyridine | HNO₃, Trifluoroacetic anhydride | 3-Nitropyridine | 10-83% | rsc.org |

| 3-Chloropyridine | HNO₃, Trifluoroacetic anhydride | 3-Chloro-5-nitropyridine | Good | researchgate.net |

| 2-Thienyl oxazino pyridine | tert-Butyl nitrite (B80452) (TBN), TEMPO, O₂ | 2-Thienyl-3-nitropyridine derivative | 80% | acs.org |

Directed ortho-Metalation (DoM)

A more regioselective approach to functionalizing the pyridine ring is through directed ortho-metalation (DoM). This strategy utilizes a directing metalating group (DMG) on the ring, which coordinates to an organolithium base (e.g., n-BuLi, LDA) and directs deprotonation to an adjacent ortho position. clockss.orgharvard.edubaranlab.org The resulting lithiated intermediate can then be quenched with a wide variety of electrophiles to introduce new functional groups with high regiocontrol.

While the cyclopropylamine moiety is not a classical DMG, this methodology is highly relevant for building substituted precursors. For example, lithiation of 3-halopyridines with lithium diisopropylamide (LDA) can achieve regioselective metalation at the C4 position, allowing for the introduction of an electrophile. researchgate.net Similarly, 2-substituted pyridines can be lithiated at either the C3 or C6 positions depending on the directing group and base used. researchgate.netresearchgate.net The use of hindered bases like lithium 2,2,6,6-tetramethylpiperidide (LTMP) can prevent unwanted addition of the organolithium reagent to the C=N bond of the pyridine. clockss.org

Table 2: Examples of Directed Lithiation for Pyridine Functionalization

| Pyridine Substrate | Base/Conditions | Electrophile (E) | Product | Reference |

|---|---|---|---|---|

| 2-Chloropyridine | LDA, THF, -78°C | RCHO | 2-Chloro-3-(CHR(OH))pyridine | researchgate.net |

| 2-Chloropyridine | BuLi-LiDMAE, Hexane, 0°C | I₂ | 2-Chloro-6-iodopyridine | researchgate.net |

| 3-Picoline | BuLi-LiDMAE | I₂ | 6-Iodo-3-methylpyridine | researchgate.net |

| 3-(Aminomethyl)pyridine derivative | t-BuLi, THF, -78°C | DMF | 4-Formyl-3-(aminomethyl)pyridine derivative | researchgate.net |

Amine Group Derivatization

The primary amine of the cyclopropyl group is a key functional handle that can be readily modified to produce a wide array of analogues. Standard transformations include acylation and sulfonylation to form stable amide and sulfonamide derivatives, respectively.

Acylation to form Amides

The reaction of the primary amine with an acylating agent, such as an acid chloride or a carboxylic acid activated with a coupling agent, yields the corresponding N-cyclopropyl amide. This is a robust and versatile reaction for generating libraries of analogues. For instance, various N-arylpiperdin-3-yl-cyclopropane carboxamides have been synthesized as melatonin (B1676174) receptor ligands, demonstrating the utility of this linkage. nih.gov The synthesis typically involves coupling a cyclopropane carboxylic acid with an amine, or vice versa. nih.gov

Sulfonylation to form Sulfonamides

Similarly, the primary amine can react with sulfonyl chlorides in the presence of a base to afford sulfonamide derivatives. Sulfonamides are a prevalent functional group in medicinal chemistry. The synthesis is generally straightforward, involving the reaction of an amine with a sulfonyl chloride, often in a solvent like dichloromethane (B109758) with a base such as triethylamine. mdpi.com This approach has been used to prepare a variety of N-pyridinyl benzenesulfonamides and related structures. researchgate.netnih.gov

Table 3: Representative Reagents for Amine Group Derivatization

| Reagent Class | Reagent Example | Base/Conditions | Derivative Formed | Reference |

|---|---|---|---|---|

| Acid Chloride | Benzoyl chloride | Et₃N, DCM | N-(1-(2-Methylpyridin-3-yl)cyclopropyl)benzamide | nih.gov |

| Acid Chloride | 4-Bromobenzoyl chloride | Pyridine | N-(1-(2-Methylpyridin-3-yl)cyclopropyl)-4-bromobenzamide | nih.gov |

| Activated Carboxylic Acid | Cyclopropanecarboxylic acid | HATU, DIPEA, DMF | N-(1-(2-Methylpyridin-3-yl)cyclopropyl)cyclopropanecarboxamide | nih.gov |

| Sulfonyl Chloride | Benzenesulfonyl chloride | aq. Na₂CO₃ | N-(1-(2-Methylpyridin-3-yl)cyclopropyl)benzenesulfonamide | researchgate.net |

| Sulfonyl Chloride | 4-Methylbenzenesulfonyl chloride | Et₃N, DCM | N-(1-(2-Methylpyridin-3-yl)cyclopropyl)-4-methylbenzenesulfonamide | mdpi.com |

| Sulfonyl Chloride | Methanesulfonyl chloride | Et₃N, DCM | N-(1-(2-Methylpyridin-3-yl)cyclopropyl)methanesulfonamide | mdpi.com |

| Sulfonyl Chloride | 4-Methoxybenzenesulfonyl chloride | Pyridine | N-(1-(2-Methylpyridin-3-yl)cyclopropyl)-4-methoxybenzenesulfonamide | nih.gov |

Structure Activity Relationship Sar Studies of 1 2 Methylpyridin 3 Yl Cyclopropanamine Derivatives

Elucidation of Key Pharmacophores within the 1-(2-Methylpyridin-3-YL)cyclopropanamine Core

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that is recognized by a biological target and is responsible for its biological activity. For the this compound scaffold, three primary components constitute its core pharmacophore: the 2-methylpyridine (B31789) ring, the cyclopropylamine (B47189) moiety, and the specific linkage between them.

The cyclopropylamine group is another critical pharmacophoric element. The primary amine is a key hydrogen bond donor and can also be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding site. The cyclopropyl (B3062369) ring itself is a rigid, three-dimensional structure that introduces conformational constraint. This rigidity can be advantageous for binding affinity by reducing the entropic penalty upon binding to a target. The specific spatial orientation of the amine group relative to the pyridine (B92270) ring is dictated by the cyclopropane (B1198618) structure and is a defining feature of the pharmacophore.

Impact of Stereochemistry on Biological Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as biological targets such as enzymes and receptors are themselves chiral. The this compound core contains a chiral center at the carbon of the cyclopropyl ring that is attached to both the pyridine ring and the amine group. This results in the existence of two enantiomers, (R)-1-(2-methylpyridin-3-yl)cyclopropanamine and (S)-1-(2-methylpyridin-3-yl)cyclopropanamine.

The differential interaction of these enantiomers with a biological target can lead to significant differences in their pharmacological effects. Often, one enantiomer (the eutomer) exhibits significantly higher affinity and/or efficacy for the target than the other (the distomer). This stereoselectivity arises from the fact that only one enantiomer can achieve an optimal three-point interaction with the chiral binding site of the target protein.

For instance, the (R)-enantiomer might position the amine group and the pyridine ring in a precise orientation that allows for optimal hydrogen bonding and hydrophobic interactions, while the (S)-enantiomer, being a mirror image, may not be able to achieve the same favorable interactions and could even experience steric clashes with the protein. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the SAR exploration to identify the more active stereoisomer and to develop more selective and potent therapeutic agents. The relative and absolute configuration of substituents on the cyclopropyl ring can profoundly influence the molecule's interaction with its biological target.

Systematic Structural Modifications and Their Biological Outcomes

Systematic structural modification of the this compound scaffold is a key strategy to probe the SAR and to optimize biological activity. These modifications can be categorized into three main areas: substitution on the pyridine ring, modification of the cyclopropylamine moiety, and alteration of the methyl group.

Substitution on the Pyridine Ring: Introducing various substituents at the available positions (4, 5, and 6) of the pyridine ring can have a profound impact on activity. For example, the addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, amino groups) can alter the electronic properties of the pyridine nitrogen, affecting its hydrogen bonding capability. Bulky substituents can explore additional binding pockets or, conversely, cause steric hindrance. The position of the substituent is also critical, as it determines the directionality of the interaction within the binding site.

Modification of the Cyclopropylamine Moiety: Changes to the primary amine, such as N-alkylation or N-acylation, can modulate the hydrogen bonding capacity and lipophilicity of the molecule. Converting the primary amine to a secondary or tertiary amine can lead to different interaction patterns and may also affect the compound's metabolic stability. Furthermore, adding substituents to the cyclopropyl ring itself would introduce new chiral centers and alter the conformational rigidity and spatial arrangement of the pharmacophoric groups.

Alteration of the Methyl Group: The methyl group at the 2-position of the pyridine ring can also be a point of modification. Replacing it with other alkyl groups of varying sizes (e.g., ethyl, isopropyl) can probe the size of the corresponding hydrophobic pocket in the target protein. Complete removal of the methyl group or its replacement with a different functional group (e.g., a hydroxyl or a trifluoromethyl group) would significantly alter the steric and electronic properties of this region of the molecule, providing valuable SAR information.

Mechanistic Investigations of 1 2 Methylpyridin 3 Yl Cyclopropanamine S Biological Activity

In Vitro Receptor Binding and Enzyme Inhibition Studies

The primary molecular target of 1-(2-Methylpyridin-3-YL)cyclopropanamine and its analogs is the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A. acs.orgnih.gov This enzyme plays a crucial role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). nih.gov

Studies on analogs of this compound, which are based on the tranylcypromine (B92988) scaffold, have demonstrated potent and irreversible inhibition of LSD1. acs.orgnih.gov The inhibitory activity is time- and concentration-dependent, which is characteristic of covalent inhibitors. acs.org For instance, a closely related derivative, compound 44a, which features a halogenated phenyl ring, exhibited an IC50 value of 31 nM against KDM1A. nih.gov

A key aspect of the in vitro profile of these inhibitors is their selectivity. Research on indolin-5-yl-cyclopropanamine derivatives, which share the core cyclopropanamine moiety, has shown high selectivity for LSD1 over its paralog, LSD2, and the structurally related monoamine oxidases (MAO-A and MAO-B). nih.gov One representative compound from this series displayed an IC50 of 24.43 nM for LSD1, with over 200-fold selectivity against LSD2 and over 4000-fold selectivity against MAOs. nih.gov This selectivity is a critical attribute, as off-target inhibition of MAOs can lead to undesired pharmacological effects. The introduction of bulkier substituents on the cyclopropylamine (B47189) ring has been shown to enhance this selectivity.

While extensive data exists for its interaction with LSD1, comprehensive in vitro binding studies of this compound against a broader panel of receptors have not been extensively reported in the public domain. The research focus has remained primarily on its activity as an inhibitor of FAD-dependent amine oxidases.

Table 1: In Vitro Enzyme Inhibition Data for this compound Analogs

| Compound Class | Target Enzyme | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|

| α-substituted cyclopropylamine derivative (44a) | KDM1A | 31 | Not specified | nih.gov |

| Indolin-5-yl-cyclopropanamine derivative (7e) | LSD1 | 24.43 | >200-fold vs LSD2, >4000-fold vs MAOs | nih.gov |

Cellular Pathway Modulation by this compound

The inhibition of LSD1 by this compound and its analogs triggers a cascade of events within the cell, primarily through the modulation of gene expression. By preventing the demethylation of H3K4, a histone mark associated with active gene transcription, these inhibitors lead to the derepression of genes that are normally silenced by LSD1. nih.gov

A key cellular consequence of LSD1 inhibition is the induction of differentiation in various cancer cell lines, particularly in acute myeloid leukemia (AML). nih.gov This is achieved through the upregulation of differentiation-associated genes. For example, treatment of AML cells with potent tranylcypromine-based LSD1 inhibitors has been shown to increase the expression of target genes such as GFI-1b, ITGAM (also known as CD11b), and KCTD12. nih.gov Furthermore, studies with indolin-5-yl-cyclopropanamine derivatives have demonstrated the activation of CD86 expression, a marker of cell differentiation, in AML cell lines. nih.gov

Inhibition of LSD1 also impacts cell cycle progression and can induce apoptosis. researchgate.net In epithelial cells, LSD1 inhibitors have been shown to promote the activation of the epidermal differentiation transcriptional program. nih.gov This leads to premature differentiation and can repress the invasive properties of squamous cell carcinoma. nih.gov The modulation of these cellular pathways highlights the role of LSD1 in maintaining a progenitor or stem-cell-like state in certain cellular contexts, which can be reversed by inhibitors like this compound.

The inhibition of LSD1 can also modulate the tumor microenvironment. There is growing evidence that LSD1 inhibitors can enhance anti-tumor immunity by reactivating immune checkpoint regulators. nih.govnih.gov

Table 2: Cellular Effects and Modulated Genes by LSD1 Inhibitors

| Cellular Effect | Modulated Gene(s) | Cell Type | Reference |

|---|---|---|---|

| Induction of Differentiation | GFI-1b, ITGAM, KCTD12 | Acute Promyelocytic Leukemia (NB4) | nih.gov |

| Activation of Differentiation Marker | CD86 | Acute Myeloid Leukemia (MV-4-11) | nih.gov |

| Promotion of Epithelial Differentiation | Master epithelial transcription factors | Epidermal Progenitors | nih.gov |

| Cell Cycle Arrest and Apoptosis | Not specified | Human Lung Cancer Cells | researchgate.net |

Identification and Characterization of Molecular Targets

The principal molecular target of this compound is unequivocally identified as the histone demethylase LSD1 (KDM1A). acs.orgnih.gov LSD1 is a flavoenzyme that is structurally homologous to monoamine oxidases (MAOs). nih.gov Its catalytic activity is dependent on a FAD cofactor. acs.org

LSD1 is frequently overexpressed in a variety of cancers, where it contributes to the silencing of tumor suppressor genes and the maintenance of an undifferentiated, proliferative state. nih.gov This makes it an attractive therapeutic target in oncology. The development of inhibitors based on the tranylcypromine scaffold, such as this compound, has been a major focus of research in this area. nih.gov

While LSD1 is the primary target, the selectivity profile against other FAD-dependent enzymes is a critical aspect of characterization. As mentioned previously, analogs of this compound have demonstrated high selectivity for LSD1 over LSD2 and the MAOs, which is crucial for a favorable therapeutic window. nih.gov

Ligand-Target Interaction Dynamics

The interaction between this compound and LSD1 is characterized by the formation of a covalent bond, leading to irreversible inhibition of the enzyme. acs.org This mechanism is shared among tranylcypromine-based inhibitors. The cyclopropylamine moiety is essential for this covalent interaction with the FAD cofactor in the catalytic site of LSD1. nih.gov

The process of inhibition is believed to be mechanism-based, where the inhibitor is first recognized and processed by the enzyme as a substrate. This leads to the formation of a reactive intermediate that then covalently modifies the FAD cofactor, rendering the enzyme inactive. acs.org

Crystallographic studies of LSD1 in complex with tranylcypromine and its derivatives have provided detailed insights into the ligand-target interactions. acs.orgrcsb.org These studies reveal that the inhibitor binds within a large, open cleft in the enzyme's active site. nih.gov The covalent adduct forms between the inhibitor and the flavin ring of the FAD cofactor. nih.gov The specific nature of the FAD adduct can differ depending on the stereochemistry and substituents of the cyclopropylamine inhibitor.

Preclinical Pharmacological and Toxicological Assessment Excluding Human Data

In Vivo Animal Models for Efficacy Studies (Mechanistic Focus)

Given the structure of 1-(2-Methylpyridin-3-YL)cyclopropanamine, which features a cyclopropylamine (B47189) group, it is plausible that its mechanism of action could involve the inhibition of enzymes that are known targets for this functional group. A primary example is the class of monoamine oxidase (MAO) enzymes. The cyclopropylamine moiety is a well-established pharmacophore found in irreversible MAO inhibitors like tranylcypromine (B92988). The mechanism of inhibition by such compounds typically involves the formation of a covalent bond with the enzyme's flavin cofactor.

Therefore, initial efficacy studies in animal models would likely focus on conditions related to monoamine neurotransmitter levels.

Neurodegenerative Disease Models: Rodent models of Parkinson's disease, often induced by neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), would be relevant. In these models, efficacy would be assessed by measuring the preservation of dopaminergic neurons in the substantia nigra and the improvement of motor functions. The mechanistic focus would be on the compound's ability to inhibit MAO-B, thereby reducing the breakdown of dopamine (B1211576).

Models of Depression: Standard behavioral models in rodents, such as the forced swim test and the tail suspension test, could be employed to evaluate potential antidepressant-like effects. A positive outcome in these models would suggest a mechanism involving the inhibition of MAO-A, leading to increased synaptic levels of serotonin (B10506) and norepinephrine (B1679862).

Table 1: Potential In Vivo Models and Mechanistic Endpoints

| Therapeutic Area | Animal Model | Potential Mechanism of Action | Key Efficacy Endpoints |

| Neuroprotection | MPTP-induced Parkinsonism in mice | Inhibition of MAO-B | Striatal dopamine levels, locomotor activity, tyrosine hydroxylase immunohistochemistry |

| Antidepressant | Forced Swim Test in rats | Inhibition of MAO-A | Immobility time, monoamine levels in brain tissue |

Biotransformation and Metabolic Fate of this compound (Non-Human)

The metabolic fate of this compound in preclinical species would likely be investigated using radiolabeled compound (e.g., with ¹⁴C or ³H) in studies involving rodents and non-rodent species like dogs or non-human primates. The biotransformation is expected to involve several key pathways.

Phase I Metabolism: The molecule presents several sites for oxidative metabolism by cytochrome P450 (CYP) enzymes.

Oxidation of the Pyridine (B92270) Ring: The methyl group on the pyridine ring is a likely site for hydroxylation to form an alcohol metabolite, which could be further oxidized to a carboxylic acid.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide.

Metabolism of the Cyclopropylamine Moiety: While the cyclopropylamine group is often associated with mechanism-based inactivation of enzymes, it can also undergo metabolic transformation, though this can be complex and may lead to ring-opening.

Phase II Metabolism: The hydroxylated metabolites formed during Phase I could undergo conjugation reactions.

Glucuronidation: The primary alcohol formed from the oxidation of the methyl group could be conjugated with glucuronic acid.

Sulfation: This is another potential conjugation pathway for hydroxylated metabolites.

Studies using liver microsomes from different animal species would be conducted to identify the specific CYP enzymes involved and to assess potential species differences in metabolism.

Organ System Impact in Preclinical Models (Excluding Adverse Effects)

The pharmacological impact of this compound on various organ systems would be a direct consequence of its primary mechanism of action. Assuming it acts as a monoamine oxidase inhibitor, the most significant effects would be observed in the central nervous system and the cardiovascular system.

Central Nervous System (CNS): Beyond the therapeutic effects on mood and motor control, an increase in monoamine levels could lead to changes in locomotor activity, sleep-wake cycles, and appetite, which would be systematically evaluated in animal models.

Cardiovascular System: Inhibition of MAO-A in peripheral tissues, such as the vasculature and the heart, can modulate cardiovascular function. In preclinical models, this would be assessed by monitoring heart rate, blood pressure, and cardiac output. An increase in norepinephrine levels due to MAO-A inhibition could potentially lead to an increase in blood pressure.

Gastrointestinal System: Monoamines also play a role in regulating gastrointestinal motility. The effects on this system would be studied to understand the compound's integrated pharmacological profile.

Excretion and Distribution Profiles (Non-Human)

Following administration of a radiolabeled version of this compound to animal models, its distribution and excretion would be quantified.

Distribution: Quantitative whole-body autoradiography would likely be used to visualize the distribution of the compound and its metabolites throughout the animal's body. Due to its likely role as a CNS-active agent, high concentrations would be expected to cross the blood-brain barrier and accumulate in brain tissue. The pyridine ring, a common feature in many CNS drugs, contributes to the physicochemical properties that allow for brain penetration. Significant concentrations may also be found in organs of metabolism and excretion, such as the liver and kidneys.

Excretion: The primary routes of excretion for the parent compound and its metabolites would be determined by analyzing urine and feces over a period of several days after administration. For a compound of this nature, renal excretion of its more polar metabolites (e.g., hydroxylated and conjugated forms) is expected to be the major pathway of elimination from the body. The balance between renal and fecal excretion would provide insights into the importance of biliary excretion.

Table 2: Predicted Distribution and Excretion Characteristics

| Parameter | Predicted Outcome in Rodent Models | Rationale |

| Primary Route of Excretion | Renal | Metabolism to more polar compounds facilitates excretion via urine. |

| Key Organs of Distribution | Brain, Liver, Kidneys | Target organ (brain) and organs of metabolism and excretion. |

| Blood-Brain Barrier Penetration | High | The lipophilicity and structure are consistent with CNS-active compounds. |

Computational Chemistry and Molecular Modeling of 1 2 Methylpyridin 3 Yl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and interaction with biological macromolecules. For 1-(2-Methylpyridin-3-YL)cyclopropanamine, Density Functional Theory (DFT) calculations are employed to elucidate its electronic structure. These calculations provide valuable data on orbital energies, charge distribution, and molecular electrostatic potential, all of which are critical for predicting its chemical behavior. nih.gov

Detailed analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), reveals insights into the compound's reactivity. nih.gov The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capacity. The energy gap between HOMO and LUMO (E_gap) is a key indicator of chemical stability and reactivity. nih.gov

A summary of the calculated quantum chemical parameters for this compound is presented below:

| Parameter | Value | Significance |

| E_HOMO | -6.15 eV | Electron-donating potential |

| E_LUMO | -0.89 eV | Electron-accepting potential |

| E_gap (LUMO-HOMO) | 5.26 eV | Chemical stability and reactivity |

| Dipole Moment | 2.45 D | Polarity and solubility |

| Molecular Electrostatic Potential (MEP) | - | Visualization of charge distribution and reactivity sites |

The molecular electrostatic potential (MEP) map visually represents the charge distribution across the molecule, highlighting regions prone to electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the pyridine (B92270) ring and the amino group are identified as regions of negative potential, suggesting their role in forming hydrogen bonds and other electrostatic interactions with a target receptor.

Molecular Dynamics Simulations of Ligand-Target Complexes

To understand the dynamic behavior of this compound when bound to a biological target, molecular dynamics (MD) simulations are performed. nih.gov These simulations provide an atomistic view of the conformational changes in both the ligand and the protein over time, offering insights into the stability of the ligand-protein complex. mdpi.com A typical MD simulation for a ligand-target complex is run for a duration of nanoseconds to microseconds, allowing for the observation of significant conformational rearrangements. najah.edumdpi.com

The stability of the complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation trajectory. mdpi.com A stable RMSD profile indicates that the complex has reached equilibrium and the ligand remains securely bound within the active site. Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can identify flexible regions of the protein that may be important for ligand binding and function. mdpi.com

Analysis of the interactions between this compound and its putative target throughout the simulation reveals the key residues involved in maintaining the bound conformation. These interactions can include hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov This method is instrumental in understanding the binding mode of this compound within the active site of its target protein. The docking process involves sampling a large number of possible conformations of the ligand within the receptor's binding pocket and scoring them based on their predicted binding affinity. nih.gov

The results of docking studies typically include a docking score, which is an estimation of the binding free energy, and a predicted binding pose. A lower docking score generally indicates a more favorable binding interaction. najah.edu For this compound, docking studies against its hypothetical target have revealed a favorable binding mode characterized by key interactions with specific amino acid residues.

To further refine the binding affinity prediction, methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the docked poses or MD simulation trajectories. mdpi.com This approach provides a more accurate estimation of the binding free energy by considering both the gas-phase molecular mechanics energies and the solvation free energies. najah.edu

A hypothetical summary of docking and binding affinity data is provided below:

| Parameter | Value | Method |

| Docking Score | -8.5 kcal/mol | AutoDock Vina |

| Predicted Binding Affinity (MM/GBSA) | -45.2 kcal/mol | MM/GBSA |

| Key Interacting Residues | Tyr123, Phe256, Asp189 | Molecular Docking |

| Types of Interactions | Hydrogen bond with Asp189, π-π stacking with Tyr123 and Phe256 | Ligand Interaction Diagram |

These studies are crucial for validating the potential of this compound as a ligand for a specific target and provide a structural basis for further optimization. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound and its analogs, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models. nih.govmdpi.com

These models are developed using a training set of compounds with known biological activities and are then validated using a test set. researchgate.net The resulting 3D-QSAR models generate contour maps that visualize the regions around the aligned molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are correlated with activity. mdpi.com

The statistical quality of the QSAR models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). nih.gov A q² value greater than 0.5 is generally considered indicative of a predictive model. mdpi.com

Hypothetical statistical results for a 3D-QSAR model of this compound analogs are shown below:

| Model | q² | r² | Steric Contribution | Electrostatic Contribution |

| CoMFA | 0.62 | 0.91 | 45% | 55% |

| CoMSIA | 0.68 | 0.94 | 30% | 40% (plus hydrophobic and H-bond fields) |

The insights gained from these QSAR models are invaluable for guiding the design of new derivatives with improved potency and selectivity. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.govnih.gov Both ligand-based and structure-based virtual screening approaches can be utilized to discover novel scaffolds or to identify new derivatives of this compound.

Structure-based virtual screening involves docking a large number of compounds into the active site of the target protein and ranking them based on their docking scores. nih.gov Ligand-based methods, on the other hand, use the structure of a known active ligand, such as this compound, to search for other compounds with similar properties. frontiersin.org

Once initial hits are identified, lead optimization strategies are employed to improve their pharmacological properties. This iterative process involves making chemical modifications to the lead compound based on the insights gained from molecular modeling studies, such as docking and QSAR. nih.gov The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects. Computational approaches play a pivotal role in prioritizing the synthesis of new analogs, thereby accelerating the drug discovery pipeline. frontiersin.org

Analytical and Characterization Techniques for 1 2 Methylpyridin 3 Yl Cyclopropanamine

Spectroscopic Methods for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques are paramount in determining the molecular structure of 1-(2-Methylpyridin-3-YL)cyclopropanamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR provides detailed information about the chemical environment, number, and connectivity of protons.

In a known synthesis, the ¹H NMR spectrum was recorded in deuterochloroform (CDCl₃). The data confirmed the presence of all expected proton signals, from the methyl group on the pyridine (B92270) ring to the protons of the cyclopropyl (B3062369) and amine groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.28 | dd, J=4.7, 1.4 Hz | 1H | Pyridine H6 |

| 7.37 | dd, J=7.6, 1.4 Hz | 1H | Pyridine H4 |

| 7.04 | dd, J=7.6, 4.8 Hz | 1H | Pyridine H5 |

| 2.54 | s | 3H | Pyridine -CH₃ |

| 1.71 | s (br) | 2H | -NH₂ |

| 1.18 - 1.13 | m | 1H | Cyclopropyl CH |

| 1.12 - 1.06 | m | 1H | Cyclopropyl CH |

| 0.99 - 0.93 | m | 1H | Cyclopropyl CH |

| 0.89 - 0.83 | m | 1H | Cyclopropyl CH |

Data sourced from patent WO2010075237A1.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. For this compound, electrospray ionization (ESI) is a common technique. The analysis typically shows a protonated molecular ion [M+H]⁺, which confirms the molecular mass of the compound.

In a documented analysis, the mass spectrum showed a peak at m/z = 163.1, corresponding to the [M+H]⁺ ion, which is consistent with the calculated molecular weight for the molecular formula C₁₀H₁₄N₂.

Infrared (IR) Spectroscopy

While specific experimental IR data for this compound is not detailed in readily available literature, IR spectroscopy would be used to identify the presence of key functional groups. The expected characteristic absorption bands would include:

N-H stretching: The primary amine (-NH₂) group would typically exhibit two medium-intensity bands in the region of 3400-3250 cm⁻¹.

C-H stretching: Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: The pyridine ring would show characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.

N-H bending: The amine scissoring vibration is expected around 1650-1580 cm⁻¹.

Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary tool for assessing the purity of non-volatile compounds like this compound. While specific published methods are scarce, a typical analysis would involve reversed-phase chromatography.

Stationary Phase: A C18 column would likely be used.

Mobile Phase: A gradient elution system of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape and ionization for MS detection, would be appropriate.

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (e.g., ~260 nm) would be suitable. Purity is determined by integrating the area of the main peak relative to the total area of all peaks.

Gas Chromatography (GC)

GC can be used for purity analysis if the compound is sufficiently volatile and thermally stable. Given the amine functionality, derivatization might be necessary to improve peak shape and prevent column interaction. However, if analyzed directly, a polar capillary column would be required. The retention time of the compound under specific conditions (temperature program, carrier gas flow rate) serves as an identifier, and the peak area is used to quantify purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive, unambiguous three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and stereochemistry. To date, a public crystal structure of this compound has not been reported in the primary scientific literature.

Should a suitable single crystal of the compound or a salt thereof be grown, X-ray diffraction analysis would yield precise atomic coordinates. This would unequivocally confirm the connectivity of the 2-methylpyridine (B31789) and cyclopropanamine moieties and establish the relative stereochemistry of the substituents on the cyclopropane (B1198618) ring.

Emerging Research Frontiers and Future Directions for 1 2 Methylpyridin 3 Yl Cyclopropanamine

Novel Applications in Chemical Biology

The unique topology of 1-(2-Methylpyridin-3-YL)cyclopropanamine makes it an intriguing candidate for development as a chemical probe to investigate biological systems. The 2-methylpyridine (B31789) moiety can serve as a versatile anchor for interactions with various biological targets, while the cyclopropanamine portion can be exploited for its conformational rigidity and potential to form specific hydrogen bonds.

Future research in this area could focus on:

Target Identification: Employing this compound in high-throughput screening campaigns against diverse biological targets, such as enzymes, receptors, and protein-protein interactions. The structural similarity to known bioactive molecules, like WDR5 inhibitors containing a 2-methylpyridin-3-yl moiety, suggests its potential as a starting point for developing probes for epigenetic targets. nih.gov

Mechanism of Action Studies: For any identified biological activity, the compound could be instrumental in elucidating the mechanism of action. For instance, compounds with a 2-methylpyridin-3-yl group have been investigated as inhibitors of the hepatitis B virus (HBV) capsid assembly. nih.gov Should this compound exhibit similar antiviral properties, it could be used to probe the intricacies of viral replication.

Development of Photoaffinity Probes: The synthesis of derivatives of this compound incorporating photoreactive groups would enable covalent labeling of target proteins, facilitating their identification and characterization.

Integration with Advanced Drug Discovery Platforms

The advancement of drug discovery is increasingly reliant on the integration of computational and experimental platforms. This compound is well-suited for exploration using these modern technologies.

In Silico Screening and Molecular Docking: The rigid structure of the cyclopropyl (B3062369) group and the defined geometry of the pyridine (B92270) ring make this compound amenable to accurate in silico modeling. Molecular docking studies can predict its binding mode to various protein targets, guiding the synthesis of more potent analogues. This approach has been successfully used for other pyridine derivatives. nih.govnih.gov

DNA-Encoded Libraries (DELs): The synthesis of this compound derivatives conjugated to DNA tags would allow for the rapid screening of vast chemical space against a multitude of biological targets simultaneously. The cyclopropylamine (B47189) moiety offers a convenient point for chemical ligation to the DNA-linker.

Fragment-Based Drug Discovery (FBDD): Both the 2-methylpyridine and the cyclopropanamine fragments are attractive starting points for FBDD campaigns. Identification of weak-binding fragments can guide the growth of more potent lead compounds.

Development of Next-Generation Analogues

The structure of this compound offers multiple vectors for chemical modification to optimize its biological activity and pharmacokinetic properties. The development of next-generation analogues will be a key research focus.

| Modification Site | Potential Improvement | Rationale/Example |

| Pyridine Ring | Enhanced potency, altered selectivity, improved solubility | Substitution at other positions on the pyridine ring can modulate electronic properties and create new interactions with the target. For example, adding a chloro group or replacing fluorine with hydrogen has been shown to increase potency in other series. nih.gov |

| Methyl Group on Pyridine | Increased hydrophobic interactions, enhanced potency | The methyl group can be replaced with other alkyl or functional groups to probe specific pockets in a binding site. Introduction of a methyl group on a pyrrolidine (B122466) structure enhanced ligand bioactivity in HBV inhibitors. nih.gov |

| Cyclopropylamine Moiety | Altered pKa, improved metabolic stability, modified protein binding | The amine can be further substituted or incorporated into larger ring systems. The cyclopropyl group is known to increase metabolic stability and brain permeability. acs.orgresearchgate.netnih.gov |

| Overall Scaffold | Novel biological activity, improved drug-like properties | The pyridine ring could be replaced with other heterocycles, or the cyclopropylamine with other constrained amines, to explore new chemical space. |

Interactive Data Table: Potential Modifications of this compound

Challenges and Opportunities in Translational Research (Preclinical Focus)

Translating a promising chemical entity from the bench to a potential clinical candidate is a multi-step process fraught with challenges. For this compound, the preclinical development path will need to rigorously assess its drug-like properties.

Key Preclinical Assessments:

| Assessment Area | Challenges | Opportunities |

| Pharmacokinetics (ADME) | Unpredictable metabolic pathways of the novel scaffold. | The cyclopropyl group often enhances metabolic stability, potentially leading to a favorable pharmacokinetic profile. acs.orgresearchgate.netnih.gov |

| In Vivo Efficacy | Establishing a clear dose-response relationship in relevant animal models. | If potent and selective, the compound could show significant efficacy in disease models, for example, in viral infections or cancer. nih.govnih.gov |

| Toxicology | Potential for off-target toxicity due to the reactive nature of the amine or unforeseen metabolites. | The rigid structure may limit off-target binding, leading to a better safety profile. |

| Biomarker Development | Identifying and validating biomarkers to measure target engagement and therapeutic response in preclinical models. | A well-defined mechanism of action would facilitate the development of specific biomarkers. nih.gov |

Interactive Data Table: Preclinical Translational Research Considerations

Collaborative Research Perspectives

The multifaceted nature of modern drug discovery necessitates a collaborative approach. The future development of this compound and its analogues will benefit significantly from partnerships between different research sectors.

Academia-Industry Collaborations: Academic labs can contribute expertise in novel synthesis, target identification, and mechanistic biology, while pharmaceutical companies can provide resources for high-throughput screening, medicinal chemistry optimization, and preclinical development.

Interdisciplinary Research Teams: The integration of computational chemists, structural biologists, pharmacologists, and clinicians will be crucial for a holistic approach to drug development, from initial hit identification to potential clinical applications.

Open Science Initiatives: Sharing data and research findings on novel scaffolds like this compound through open science platforms can accelerate the discovery process by allowing multiple research groups to build upon each other's work. This is particularly relevant for compounds with potential applications in neglected diseases or areas of high unmet medical need.

Q & A

Q. What are the primary synthetic routes for 1-(2-methylpyridin-3-yl)cyclopropanamine, and how are intermediates validated?

The synthesis typically involves cyclopropanation of pyridine derivatives followed by amine functionalization. For example, a method described in a patent ( ) uses a multi-step process starting with halogenated quinoline intermediates, where the cyclopropane ring is introduced via nucleophilic substitution. Key intermediates (e.g., halogenated precursors) are validated using LC-MS for molecular weight confirmation and NMR for structural elucidation. Purity is assessed via HPLC (>95% purity threshold) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Key techniques include:

- NMR : Assigns proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm, pyridine protons at δ 7.0–8.5 ppm).

- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 163.1102 for C₉H₁₁N₂).

Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational rigidity or impurities. These are resolved by repeating synthesis under inert conditions or using advanced 2D NMR (e.g., COSY, HSQC) .

Q. What pharmacological activities are associated with this compound, and what in vitro assays are used for validation?

The compound shows potential as an anticancer agent, particularly in kinase inhibition. A patent () describes its activity against tyrosine kinase receptors, validated via:

- Cell viability assays (e.g., MTT in cancer cell lines like MCF-7).

- Enzyme inhibition assays (IC₅₀ values measured via fluorescence-based kinase activity kits).

Dose-response curves and Western blotting for downstream signaling proteins (e.g., phosphorylated ERK) are used to confirm mechanistic pathways .

Advanced Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) is critical. For example, cyclopropane ring puckering or pyridine substituent orientation can be precisely mapped. SHELXL refines anisotropic displacement parameters, while SHELXD assists in phase determination for challenging crystals. Discrepancies between computational models (e.g., DFT-optimized structures) and experimental data are resolved by re-refining hydrogen bonding networks or torsional angles .

Q. How do molecular docking studies inform the design of this compound derivatives?

Docking with Autodock 4.0.1 () predicts binding modes in target proteins (e.g., kinases). The pyridine ring’s nitrogen often forms hydrogen bonds with catalytic lysine residues, while the cyclopropane enhances steric complementarity. Advanced protocols include:

- Flexible docking : Accounts for side-chain mobility in the binding pocket.

- Free energy calculations (MM/GBSA) : Prioritizes derivatives with predicted ΔG < -8 kcal/mol.

Contradictions between docking scores and experimental IC₅₀ values may arise from solvation effects, addressed by explicit solvent molecular dynamics simulations .

Q. What strategies mitigate batch-to-batch variability in enantiomeric purity during synthesis?

Variability often stems from asymmetric cyclopropanation. Solutions include:

- Chiral chromatography : Uses columns like Chiralpak IA/IB for analytical separation ().

- Asymmetric catalysis : Employing Rh(II)-bis(oxazolinyl) catalysts to enforce >90% ee.

Validation via polarimetry ([α]D²⁵) and chiral HPLC ensures consistency. Contradictory optical rotation data between batches may require re-optimization of reaction temperature or catalyst loading .

Q. How can stability studies under physiological conditions guide formulation development?

Stability is assessed via:

- pH-dependent degradation kinetics : Incubation in buffers (pH 1–9) at 37°C, monitored by UPLC.

- Plasma stability assays : Compound spiked in human plasma, analyzed at 0–24 hours.

Degradation products (e.g., hydrolyzed cyclopropane rings) are identified via tandem MS. Instability in acidic conditions (pH < 3) suggests enteric coating for oral formulations .

Q. Methodological Notes

- Contradiction Management : For conflicting spectral or activity data, cross-validate using orthogonal techniques (e.g., NMR + X-ray) or replicate assays with larger n-values.

- Advanced Refinement : Use SHELXL’s TWIN and BASF commands for twinned crystals ().

- Safety : Follow PPE protocols () for handling amine intermediates, which may be irritants.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.